3beta-Hydroxy-5-cholestene 3-phenylacetate, 5-Cholesten-3beta-ol 3-phenylacetate
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Overview
Description
Cholesteryl phenylacetate is a cholesterol ester, specifically a derivative of cholesterol where the hydroxyl group is esterified with phenylacetic acid. It is a crystalline powder with the molecular formula C35H52O2 and a molecular weight of 504.79 g/mol . This compound is associated with the neutral core of low-density lipoprotein (LDL) and plays a role in cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl phenylacetate can be synthesized through the esterification of cholesterol with phenylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like chloroform or toluene .
Industrial Production Methods
Industrial production of cholesteryl phenylacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and phenylacetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The phenylacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Cholesterol and phenylacetic acid.
Oxidation: Cholesteryl ketones or carboxylic acids.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cholesterol metabolism and its association with LDL.
Medicine: Studied for its potential impact on atherosclerosis and cardiovascular diseases.
Industry: Utilized in the production of cholesterol-based liquid crystals and other materials.
Mechanism of Action
Cholesteryl phenylacetate exerts its effects primarily through its role in cholesterol metabolism. It is associated with the neutral core of LDL, and receptor-LDL complexes are taken up by lysosomes where they are hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for this hydrolysis, and defects in this enzyme can lead to the formation of atherosclerotic lesions .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl acetate
- Cholesteryl oleate
- Cholesteryl palmitate
Comparison
Cholesteryl phenylacetate is unique due to its phenylacetate group, which imparts different chemical properties compared to other cholesteryl esters. For example, cholesteryl acetate has an acetate group, cholesteryl oleate has an oleate group, and cholesteryl palmitate has a palmitate group. These differences affect their solubility, reactivity, and biological functions .
Properties
Molecular Formula |
C35H52O2 |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28?,29?,30?,31?,32?,34?,35?/m1/s1 |
InChI Key |
JHFRODPXYCPTCM-ZTUKSAGPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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